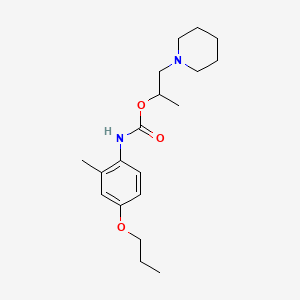![molecular formula C9H18ClNO2 B13788595 Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride CAS No. 93919-29-0](/img/structure/B13788595.png)
Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.70 g/mol . It is known for its unique structure, which includes a trimethylammonium group and an acryloyloxy group. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride typically involves the reaction of trimethylamine with an acryloyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acryloyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and as a labeling agent.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride involves its interaction with molecular targets through its functional groups. The trimethylammonium group can interact with negatively charged sites on biomolecules, while the acryloyloxy group can undergo polymerization reactions. These interactions enable the compound to exert its effects in various applications.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl-2-[(1-oxoallyl)oxy]ethylammonium chloride
- Trimethyl-2-[(1-oxoallyl)oxy]butylammonium chloride
- Trimethyl-2-[(1-oxoallyl)oxy]hexylammonium chloride
Uniqueness
Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride is unique due to its specific chain length and functional groups, which confer distinct reactivity and properties compared to similar compounds. Its balance of hydrophilic and hydrophobic characteristics makes it particularly useful in applications requiring amphiphilic behavior.
Properties
CAS No. |
93919-29-0 |
|---|---|
Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
trimethyl(2-prop-2-enoyloxypropyl)azanium;chloride |
InChI |
InChI=1S/C9H18NO2.ClH/c1-6-9(11)12-8(2)7-10(3,4)5;/h6,8H,1,7H2,2-5H3;1H/q+1;/p-1 |
InChI Key |
SFLBDBJLRVHQLY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)C=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


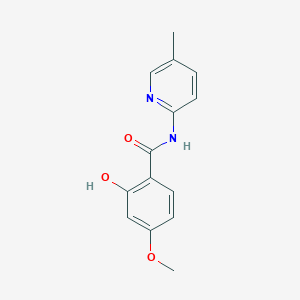

![8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane](/img/structure/B13788541.png)
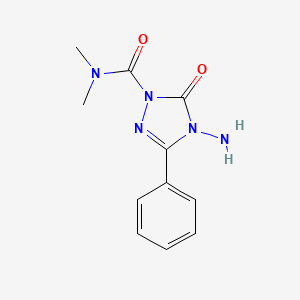
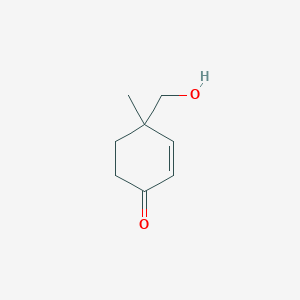
![2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine](/img/structure/B13788548.png)
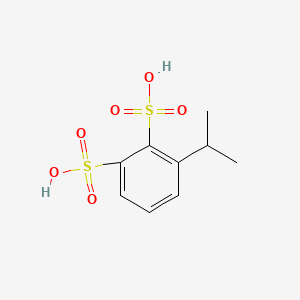
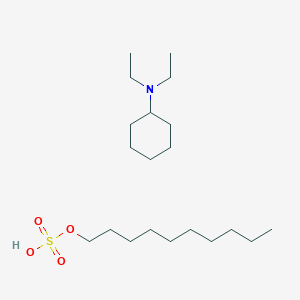
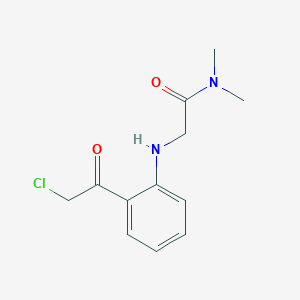
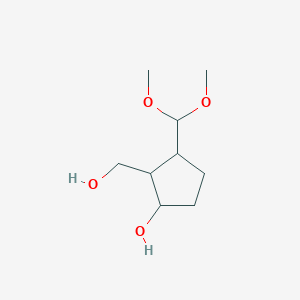
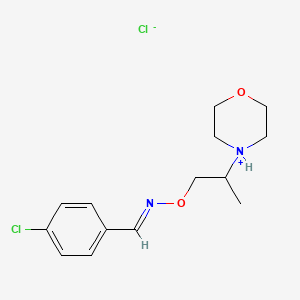
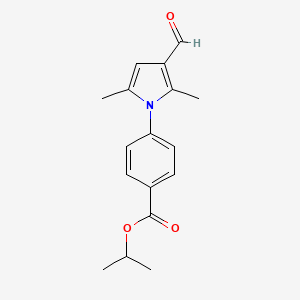
![Acetamide,N-[4-(cyanomethyl)-thiazol-2-YL]-](/img/structure/B13788583.png)
